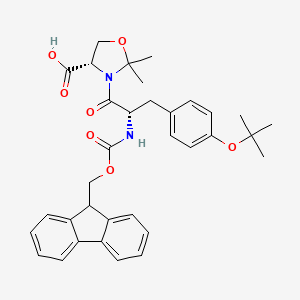

Fmoc-Dab(Mtt)-OH

Übersicht

Beschreibung

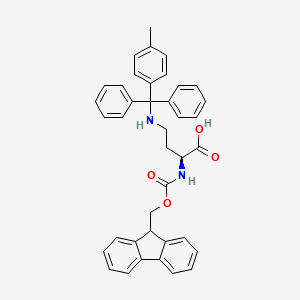

Fmoc-Dab(Mtt)-OH, also known as 4-(4,4-dimethylthio-2,6-difluorobenzyloxycarbonyl)-2,6-difluorobenzyl-L-α-aspartyl-O-methyloxymethyl ester, is a reagent used in organic synthesis. It has a wide range of applications in the field of organic chemistry, such as peptide synthesis, peptide coupling, and the preparation of peptide derivatives. It is a versatile reagent with a wide range of uses, from the synthesis of peptide bonds to the preparation of peptide derivatives.

Wissenschaftliche Forschungsanwendungen

Herstellung von Funktionsmaterialien

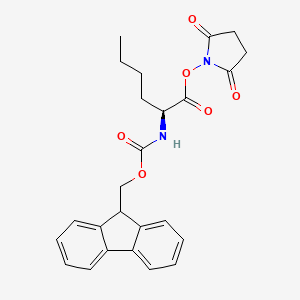

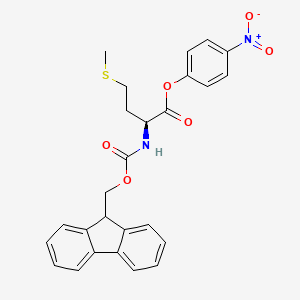

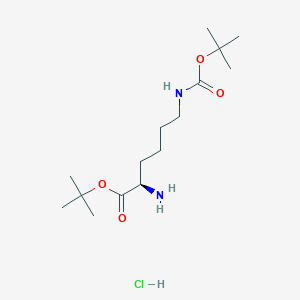

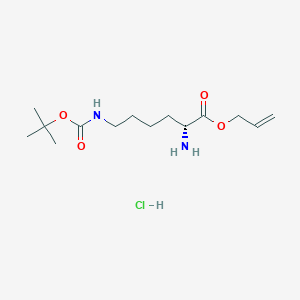

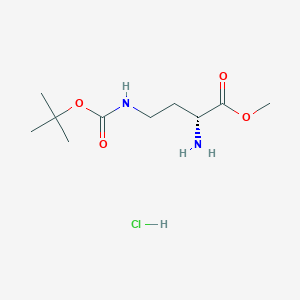

Fmoc-modifizierte Aminosäuren und kurze Peptide, einschließlich Fmoc-Dab(Mtt)-OH, werden als einfache, bio-inspirierte Bausteine für die Herstellung von Funktionsmaterialien verwendet {svg_1} {svg_2}. Die inhärente Hydrophobie und Aromatizität des Fmoc-Moleküls fördern die Assoziation von Bausteinen, was sie ideal für die Erzeugung von vielfältigen und komplexen Strukturen macht {svg_3} {svg_4}.

Zellkultivierung

Die Selbstassembliereigenschaften von Fmoc-modifizierten Aminosäuren und Peptiden wurden in der Zellkultivierung genutzt {svg_5} {svg_6}. Die Fähigkeit, Nanostrukturen mit verschiedenen Morphologien zu bilden, macht sie geeignet für die Erstellung von Gerüsten, die das Zellwachstum und die Proliferation unterstützen können {svg_7} {svg_8}.

Bio-Templating

Fmoc-modifizierte Aminosäuren und Peptide können aufgrund ihrer Selbstassembliereigenschaften als Bio-Vorlagen dienen {svg_9} {svg_10}. Sie können die Bildung anderer Materialien oder Strukturen auf der Nanoskala lenken und so eine biologische Vorlage für die Erstellung komplexerer Systeme liefern {svg_11} {svg_12}.

Optische Anwendungen

Die Aromatizität der Fmoc-Gruppe kann für optische Anwendungen genutzt werden {svg_13} {svg_14}. Die π-π-Stapelwechselwirkungen der Fluorenylringe können zu einzigartigen optischen Eigenschaften führen, wodurch Fmoc-modifizierte Aminosäuren und Peptide bei der Entwicklung optischer Geräte nützlich sind {svg_15} {svg_16}.

Arzneimittelverabreichung

Fmoc-modifizierte Aminosäuren und Peptide haben sich als vielversprechend in der Arzneimittelverabreichung erwiesen {svg_17} {svg_18}. Ihre Fähigkeit, sich zu Nanostrukturen zu selbstassemblieren, kann genutzt werden, um Medikamente einzukapseln und an bestimmte Stellen im Körper zu liefern {svg_19} {svg_20}.

Katalytische Anwendungen

Die selbstassemblierten Strukturen, die durch Fmoc-modifizierte Aminosäuren und Peptide gebildet werden, können auch als Katalysatoren dienen {svg_21} {svg_22}. Ihre Fähigkeit, geordnete und stabile Strukturen zu bilden, kann eine geeignete Umgebung für katalytische Reaktionen bieten {svg_23} {svg_24}.

Wirkmechanismus

Target of Action

Fmoc-Dab(Mtt)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .

Mode of Action

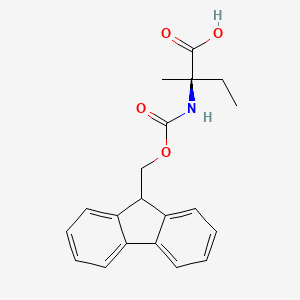

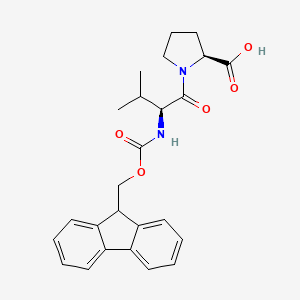

The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound serves as a protective group for the amino acid during peptide synthesis . It prevents unwanted reactions from occurring at the amino group of the amino acid . The Mtt (4-methyltrityl) group is another protective group that can be selectively removed under mild acidic conditions .

Biochemical Pathways

Instead, it is used in the laboratory synthesis of peptides, which can then participate in various biochemical reactions .

Pharmacokinetics

The peptides synthesized using this compound would have their own adme (absorption, distribution, metabolism, and excretion) properties, which would depend on their specific structure and composition .

Result of Action

The main result of the action of this compound is the successful synthesis of a peptide with the desired sequence . The Fmoc and Mtt groups protect the amino acid during synthesis, and can be selectively removed when no longer needed .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis, including the pH, temperature, and the presence of other reagents . For example, the removal of the Fmoc group is typically performed under basic conditions, while the removal of the Mtt group requires mildly acidic conditions .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43)/t36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKBBKLPMHPIKD-BHVANESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

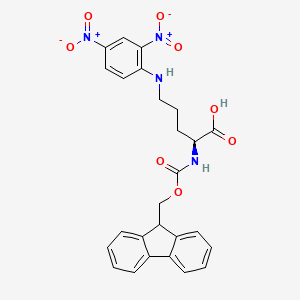

Feasible Synthetic Routes

Q & A

Q1: What is the main issue with using Fmoc-Dab(Mtt)-OH in solid-phase peptide synthesis (SPPS)?

A1: While commercially available and designed for orthogonal protection strategies in SPPS, Fmoc-2,4-diaminobutyric acid(4-methyltrityl)-OH (this compound) exhibits unexpectedly poor coupling efficiency. Research has shown that this is due to the compound's propensity to undergo rapid lactamization under various conditions and with a variety of coupling reagents. [] This unintended side reaction significantly hinders its incorporation into peptide chains during SPPS.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)